molecular formula C14H15F3N2O3 B12869031 (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate

(2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate

Cat. No.: B12869031
M. Wt: 316.28 g/mol
InChI Key: OTVRKRCUTQTNKU-UHFFFAOYSA-N
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Description

The compound (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate is a complex organic molecule featuring a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or ketoester. For instance, 4-methoxyphenylhydrazine can react with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the pyrazole ring.

    Acetylation: The resulting pyrazole intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the acetylation process to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidative conditions.

    Reduction: The pyrazole ring can undergo reduction to form dihydropyrazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets due to its lipophilicity and electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Methoxyphenyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: Lacks the trifluoromethyl group, which may result in different biological activity and physical properties.

    (2-(4-Methoxyphenyl)-5-methyl-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate: The methyl group instead of the trifluoromethyl group can significantly alter the compound’s reactivity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in (2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-yl)methyl acetate imparts unique properties such as increased metabolic stability and potential for enhanced biological activity, distinguishing it from similar compounds.

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C14H15F3N2O3

Molecular Weight

316.28 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-5-(trifluoromethyl)-1,3-dihydropyrazol-3-yl]methyl acetate

InChI

InChI=1S/C14H15F3N2O3/c1-9(20)22-8-11-7-13(14(15,16)17)18-19(11)10-3-5-12(21-2)6-4-10/h3-7,11,18H,8H2,1-2H3

InChI Key

OTVRKRCUTQTNKU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C=C(NN1C2=CC=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

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